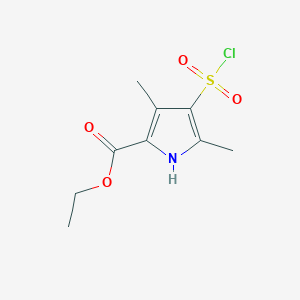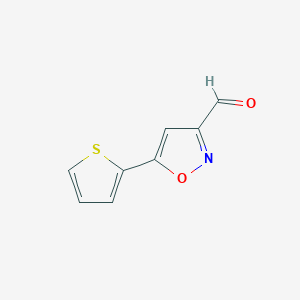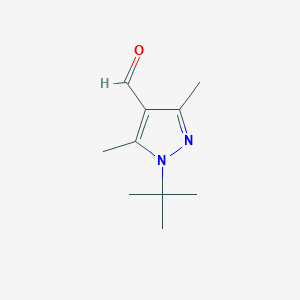![molecular formula C6H15NO2 B1333507 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol CAS No. 70787-40-5](/img/structure/B1333507.png)
2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol
Übersicht
Beschreibung
“2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol” is also known as BIS-TRIS . It is a synthetic compound with the empirical formula C8H19NO5 . It is commonly used as a biological buffer in various systems such as diagnostics, electrophoresis, and protein-based bioprocessing .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H15NO2 .
Chemical Reactions Analysis
As an amine, “this compound” is capable of accepting a hydrogen to form hydroxide and a conjugate acid . As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Wissenschaftliche Forschungsanwendungen
Optoelektronische Anwendungen
Die strukturelle Charakterisierung und die optischen Eigenschaften von Indium(III)-Komplexen, die von 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol abgeleitet sind, wurden auf ihr Potenzial in optoelektronischen Anwendungen untersucht . Diese Komplexe weisen eine direkte Bandlücken-Halbleitereigenschaft auf, was sie aufgrund ihrer geringen Absorption im sichtbaren Spektrum und Reflexion im Bereich von 0–16 eV für Photovoltaikanwendungen geeignet macht .
Biologische Aktivitäten
Neuartige Vanadium(IV)- und Cobalt(II)-Komplexe, die aus dieser Verbindung synthetisiert wurden, haben vielversprechende Ergebnisse in biologischen Aktivitäten gezeigt. Zu diesen gehören verbesserte antibakterielle Aktivitäten gegen Krankheitserreger wie Pseudomonas aeruginosa und signifikante antioxidative Aktivitäten, die in der Medizin- und Pharmaindustrie von entscheidender Bedeutung sind .
Synthese von Phosphonaten
Die Verbindung wird zur Synthese neuartiger [(2-Hydroxyethyl)amino]methylphosphonate verwendet. Diese Methode ermöglichte die Herstellung einer Reihe dieser Phosphonate in guten Ausbeuten, die in verschiedenen chemischen Syntheseprozessen wertvoll sind .
Koordinationschemie
Die Koordinationschemie von Indiumkomplexen mit this compound-Liganden ist von großem Interesse. Diese Komplexe weisen unterschiedliche strukturelle Eigenschaften auf und werden auf ihr Potenzial untersucht, die Rate des Intersystemübergangs vom angeregten Singulettzustand in den Triplettzustand zu beschleunigen .
Materialwissenschaft
Die Derivate der Verbindung werden in der Materialwissenschaft verwendet, um die elektronischen und strukturellen Eigenschaften von Materialien vorherzusagen. Der Ansatz der Dichtefunktionaltheorie (DFT) wurde eingesetzt, um diese Eigenschaften präzise vorherzusagen, was für die Entwicklung neuer Materialien unerlässlich ist .
Supramolekulare Chemie
Die Verbindung spielt eine Rolle bei der Bildung supramolekularer Schichten in Kristallstrukturen. Dies ist wichtig für die Untersuchung der Kristallwachstumsmorphologie und intermolekularer Wechselwirkungen, die grundlegende Aspekte der supramolekularen Chemie sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,5-9)7-3-4-8/h7-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLBHPWORYJVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380643 | |
| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70787-40-5 | |
| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
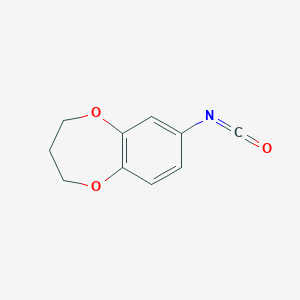


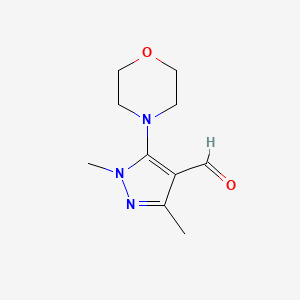

![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)
